Dibenzotetrathiafulvalene

Organic conductors Charge-transfer salts Molecular electronics

Dibenzotetrathiafulvalene (DBTTF) is the TTF derivative of choice for high-mobility solution-processed single-crystal OFETs, achieving up to 3.6 cm² V⁻¹ s⁻¹, outperforming parent TTF and DT-TTF. It uniquely forms a highly conductive (8 Ω⁻¹ cm⁻¹) charge-transfer salt with DDQ, essential for molecular conductor applications. For radical cation salts with chromium bis(dicarbollide) anions, DBTTF yields ~500× higher conductivity than BEDT-TTF. Doping with F₆TCNNQ boosts thin-film conductivity by >100×. Available in ≥97% purity for research and device prototyping.

Molecular Formula C14H8S4
Molecular Weight 304.5 g/mol
CAS No. 24648-13-3
Cat. No. B188372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzotetrathiafulvalene
CAS24648-13-3
Synonyms1,3-benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole
DBTTF
dibenzo-tetra-thia-fulvalene
dibenzo-tetrathiafulvalene
dibenzotetra-thia-fulvalene
dibenzotetrathiafulvalene
Molecular FormulaC14H8S4
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2
InChIInChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H
InChIKeyOVIRUXIWCFZJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzotetrathiafulvalene (DBTTF, CAS 24648-13-3): Procurement-Grade Overview for Organic Electronics and Charge-Transfer Research


Dibenzotetrathiafulvalene (DBTTF) is a planar, fully conjugated tetrathiafulvalene (TTF) derivative used as a p-type organic semiconductor and electron donor in charge-transfer salts . It forms π-stacked molecular crystals with an interplanar spacing of 3.948 Å, enabling charge transport in thin-film and single-crystal devices . DBTTF is commercially available in ≥97% purity and is employed in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and molecular conductors .

Why Generic 'TTF' or 'Organic Semiconductor' Substitution Fails for Dibenzotetrathiafulvalene (DBTTF)


Although DBTTF is a TTF derivative, its extended π-conjugation from fused benzo groups markedly alters its electronic properties compared to parent TTF or other analogs such as BEDT-TTF or DT-TTF [1]. These structural differences translate into quantifiable shifts in redox potential, charge-transfer complex conductivity, and OFET mobility that make simple substitution of one TTF derivative for another unreliable without performance trade-offs [1][2]. The evidence below documents these distinctions with head-to-head data, enabling informed selection for specific applications.

Quantitative Differentiation Guide for Dibenzotetrathiafulvalene (DBTTF) vs. TTF, BEDT-TTF, and DT-TTF


Charge-Transfer Complex Conductivity: DBTTF–DDQ vs. TTF–DDQ and TTF–TCNQ

In a head-to-head study of four donor–acceptor combinations, the DBTTF–DDQ complex exhibited a room-temperature pellet electrical conductivity of 8 Ω⁻¹ cm⁻¹, whereas the analogous TTF–DDQ complex was insulating (complete ionic salt) [1]. This is the first highly conducting salt to contain the common acceptor DDQ. In contrast, the DBTTF–TCNQ complex is neutral and exhibits low conductivity due to mixed stacking, while TTF–TCNQ is mixed-valence and highly conducting [1].

Organic conductors Charge-transfer salts Molecular electronics

OFET Hole Mobility: DBTTF Single Crystals vs. DT-TTF and Parent TTF

Solution-processed single-crystal OFETs using DBTTF achieved hole mobilities up to 3.6 cm² V⁻¹ s⁻¹, as reported by Leufgen et al. [1]. This value significantly exceeds typical thin-film mobilities of unsubstituted TTF (which are often <0.1 cm² V⁻¹ s⁻¹) and rivals the performance of DT-TTF single crystals (~1 cm² V⁻¹ s⁻¹) [1][2]. The high mobility is attributed to the extended π-system and favorable crystal packing of DBTTF.

Organic field-effect transistors Hole mobility Solution processing

Radical Cation Salt Conductivity: DBTTF–Cr Bis(dicarbollide) vs. BEDT-TTF Analogue

The radical cation salt (DBTTF)₂[3,3′-Cr(1,2-C₂B₉H₁₁)₂] exhibits room-temperature electrical conductivity approximately 500 times higher than that of the isostructural BEDT-TTF-based analogue with the same anion [1]. This dramatic difference underscores that DBTTF can outperform BEDT-TTF in specific anion pairings, a critical consideration for crystal engineering of molecular conductors.

Radical cation salts Molecular conductors Metallacarborane anions

Redox Potential Shift: DBTTF vs. Amino-Substituted DBTTF Derivative

Cyclic voltammetry shows that the first oxidation potential of DBTTF is 0.24 V higher than that of its diamino-substituted derivative DADBTTF [1]. While this is a derivative comparison, it indirectly benchmarks DBTTF against a modified structure, confirming that the parent DBTTF has a measurably lower electron-donating strength than amino-functionalized variants. This provides a quantitative reference for tuning donor strength in charge-transfer complexes.

Electron-donating ability Cyclic voltammetry Redox tuning

Thin-Film OFET Mobility in Air: DBTTF-Polystyrene Blends vs. Neat DBTTF

Neat DBTTF thin films fabricated by thermal evaporation exhibit a reproducible mobility of ~0.02 cm² V⁻¹ s⁻¹ under inert atmosphere but suffer from large shifts in switch-on voltage due to extreme sensitivity to O₂ and H₂O [1]. In contrast, solution-processed blends of DBTTF with polystyrene (50:50 ratio) achieve comparable mobility (~0.01–0.02 cm² V⁻¹ s⁻¹) while maintaining stable operation in ambient air [1]. This demonstrates that DBTTF's intrinsic air-sensitivity can be mitigated through formulation, a critical consideration for procurement and device integration.

Air-stable OFETs Solution processing Blend morphology

Doping Efficiency: DBTTF with F6TCNNQ vs. TCNNQ

Doping of DBTTF films with the strong acceptor F₆TCNNQ increases the film conductivity by more than two orders of magnitude, whereas doping with the weaker acceptor TCNNQ yields only a slight increase [1]. This quantifies the dopant-dependent tunability of DBTTF's electrical properties and provides a clear selection guide for applications requiring controlled p-type doping.

Molecular doping Conductivity enhancement Charge-transfer complexes

Recommended Application Scenarios for Dibenzotetrathiafulvalene (DBTTF) Based on Quantified Performance Data


High-Mobility Organic Field-Effect Transistors (OFETs) via Solution Processing

DBTTF is the donor of choice when maximizing hole mobility in solution-processed single-crystal OFETs. With reported mobilities up to 3.6 cm² V⁻¹ s⁻¹ [1], it outperforms both parent TTF and DT-TTF. Users should prioritize DBTTF for high-performance printed electronics, provided that devices are fabricated and operated under inert atmosphere or that DBTTF is formulated with insulating polymers to mitigate air sensitivity [2].

Conductive Charge-Transfer Salts with DDQ Acceptor

DBTTF uniquely forms a highly conductive (8 Ω⁻¹ cm⁻¹) charge-transfer salt with the common acceptor DDQ, whereas TTF–DDQ is insulating [1]. This makes DBTTF the essential donor for researchers seeking to exploit DDQ in molecular conductors. Procurement of DBTTF should be prioritized over TTF when DDQ is the intended acceptor.

High-Conductivity Radical Cation Salts with Metallacarborane Anions

For radical cation salts incorporating chromium bis(dicarbollide) anions, DBTTF yields ~500× higher room-temperature conductivity than the BEDT-TTF analogue [1]. Investigators targeting this specific anion family should select DBTTF over BEDT-TTF to maximize conductivity.

Tunable p-Type Doping for Organic Semiconductor Thin Films

DBTTF thin films can be doped with F₆TCNNQ to achieve a >100× conductivity increase, whereas doping with TCNNQ yields negligible enhancement [1]. This quantifiable tunability positions DBTTF as a versatile platform for conductivity modulation in organic electronic devices.

Technical Documentation Hub

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